molecular formula C26H20N4O2 B14171462 1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- CAS No. 228086-34-8

1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-

Cat. No.: B14171462
CAS No.: 228086-34-8
M. Wt: 420.5 g/mol
InChI Key: RGAUDZCZLUZPOR-UHFFFAOYSA-N
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Description

1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with aminophenyl and aminophenoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazinones, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

228086-34-8

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1-one

InChI

InChI=1S/C26H20N4O2/c27-18-7-11-20(12-8-18)30-26(31)24-4-2-1-3-23(24)25(29-30)17-5-13-21(14-6-17)32-22-15-9-19(28)10-16-22/h1-16H,27-28H2

InChI Key

RGAUDZCZLUZPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N

Origin of Product

United States

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